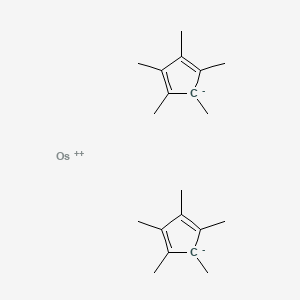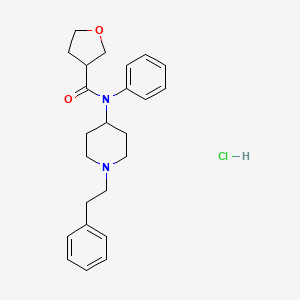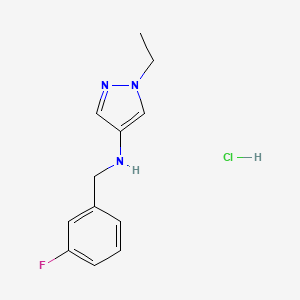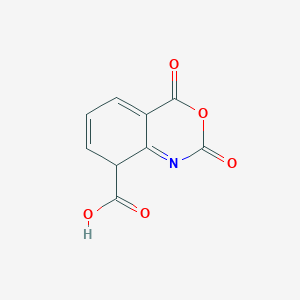
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the pigment in its solid form .
化学反应分析
Types of Reactions
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted derivatives at the sulfonate group.
科学研究应用
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of inks, coatings, and plastics for its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its chemical structure, which allows it to interact with various substrates. The azo bond and sulfonate group play crucial roles in its reactivity and binding properties. In biological systems, it may interact with cellular components, leading to staining or other effects .
相似化合物的比较
Similar Compounds
Pigment Red 57: Similar in structure but lacks the calcium ion.
Lithol Rubine B: Another azo pigment with slight variations in the substituent groups.
Pigment Red 48: A related azo pigment with different substituents on the aromatic rings.
Uniqueness
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate is unique due to its specific combination of the calcium ion, azo bond, and sulfonate group, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it a valuable compound in various applications .
属性
分子式 |
C18H14CaN2O6S |
|---|---|
分子量 |
426.5 g/mol |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |
InChI 键 |
PPVZMZJCKBHXOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca] |
相关CAS编号 |
5281-04-9 29092-56-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)


![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)

![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)

![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)



